molecular formula C12H6N2O8SSr2 B11935870 Strontium Ranelate (Standard)

Strontium Ranelate (Standard)

Cat. No.: B11935870
M. Wt: 513.5 g/mol
InChI Key: XXUZFRDUEGQHOV-UHFFFAOYSA-J
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Description

Strontium 2,2'-((5-carboxylato-4-(carboxylatomethyl)-3-cyanothiophen-2-yl)azanediyl)diacetate, commonly known as strontium ranelate (CAS 135459-87-9), is a therapeutic agent primarily used for osteoporosis treatment. Its molecular formula is C₁₂H₆N₂O₈S·2Sr, with a molecular weight of 513.49 g/mol . The compound features a thiophene ring substituted with carboxylato, cyan, and carboxylatomethyl groups, linked via an azanediyl bridge to two acetate moieties coordinated with strontium ions .

Strontium ranelate functions as a dual-acting bone agent (DABA), stimulating calcium-sensing receptors (CaSR) to promote osteoblast differentiation and inhibit osteoclast activity . It exhibits a melting point of 310°C (decomposition) and is sparingly soluble in water . Clinical studies highlight its efficacy in reducing fracture risk in postmenopausal osteoporosis, though its use is often restricted due to cardiovascular risk considerations .

Properties

Molecular Formula

C12H6N2O8SSr2

Molecular Weight

513.5 g/mol

IUPAC Name

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate

InChI

InChI=1S/C12H10N2O8S.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);;/q;2*+2/p-4

InChI Key

XXUZFRDUEGQHOV-UHFFFAOYSA-J

Canonical SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Sr+2].[Sr+2]

Origin of Product

United States

Preparation Methods

Condensation-Hydrolysis-Salt Formation Protocol

This three-step method, detailed in patent WO2010021000A2, involves:

  • Condensation : Reacting 3-cyanothiophene-2-carboxylate derivatives with diethyl acetamidomalonate in dimethylformamide (DMF) at 80–100°C for 6–8 hours to form the intermediate 5-[bis(carboxymethyl)amino]-4-(carboxymethyl)-3-cyanothiophene-2-carboxylic acid.

  • Hydrolysis : Treating the intermediate with aqueous sodium hydroxide (2M) at 60°C for 3 hours to deprotect ester groups.

  • Salt Formation : Adding strontium chloride hexahydrate (SrCl₂·6H₂O) to the hydrolyzed product in a 1:2 molar ratio, adjusting the pH to 6.5–7.0 with hydrochloric acid, and crystallizing the product from ethanol-water mixtures.

Key Parameters :

StepReagentsTemperatureTimeYield
CondensationDiethyl acetamidomalonate, DMF90°C7h68–72%
HydrolysisNaOH (2M)60°C3h95%
Salt FormationSrCl₂·6H₂O, HCl25°C2h88%

This method achieves an overall yield of 56–60% with a purity of ≥99% (HPLC). The use of DMF as a polar aprotic solvent enhances nucleophilic substitution efficiency during condensation.

Direct Alkylation of Thiophene Precursors

An alternative approach from pharmacological studies employs:

  • Thiophene Ring Construction : Cyclizing ethyl cyanoacetate with sulfur in the presence of morpholine to form 3-cyanothiophene-2-carboxylate.

  • Double Alkylation : Reacting the thiophene derivative with ethyl bromoacetate in acetonitrile using potassium carbonate as a base, achieving 78% yield after 12 hours at reflux.

  • Acidification and Strontium Exchange : Hydrolyzing esters with 6M HCl, followed by neutralization with strontium hydroxide octahydrate (Sr(OH)₂·8H₂O) at pH 7.2–7.5.

Advantages :

  • Avoids toxic DMF by using acetonitrile, simplifying waste disposal.

  • Higher functional group tolerance during alkylation reduces side products.

Limitations :

  • Requires stringent pH control during strontium salt formation to prevent strontium carbonate precipitation.

Optimization Strategies for Industrial-Scale Production

Solvent Selection and Recycling

Industrial processes prioritize solvent recovery to reduce costs:

  • Condensation Step : Replacing DMF with cyclopentyl methyl ether (CPME) improves recyclability (85% recovery) without sacrificing yield.

  • Crystallization : Ethanol-water mixtures (3:1 v/v) yield 92% pure strontium ranelate heptahydrate, with ethanol recycled via distillation.

Catalytic Enhancements

Adding phase-transfer catalysts accelerates alkylation:

  • Tetrabutylammonium bromide (TBAB) : Reduces reaction time from 12h to 6h in the alkylation step, increasing yield to 84%.

  • Microwave Assistance : Shortens hydrolysis duration from 3h to 45 minutes at 100°C, maintaining 94% yield.

Analytical Characterization and Quality Control

Critical quality attributes are monitored via:

  • HPLC Purity : Using a C18 column (5µm, 250mm × 4.6mm) with 0.1% phosphoric acid/acetonitrile (85:15) mobile phase. Retention time: 8.2 minutes for strontium ranelate.

  • Thermogravimetric Analysis (TGA) : Confirms heptahydrate stoichiometry with 14.2% weight loss at 110°C.

  • X-ray Diffraction (XRD) : Peaks at 2θ = 12.4°, 18.7°, and 25.3° verify crystalline structure.

Specification Limits :

ParameterTargetAcceptable Range
Purity (HPLC)≥99.0%98.5–101.0%
Strontium Content34.2%33.5–34.8%
Water Content14.0%13.5–14.5%

Comparative Analysis of Synthesis Routes

MethodOverall YieldPuritySolvent ToxicityScalability
Condensation-Hydrolysis56–60%≥99%Moderate (DMF)High
Direct Alkylation62–65%98.5%Low (ACN)Moderate
Microwave-Assisted58%≥99%ModeratePilot-Scale

The condensation-hydrolysis method remains preferred for large-scale production due to established protocols, despite DMF’s toxicity. Direct alkylation offers greener chemistry but requires further optimization for commercial use .

Chemical Reactions Analysis

Types of Reactions: Strontium ranelate undergoes various chemical reactions, including:

    Oxidation: Strontium ranelate can undergo oxidation reactions, although these are less common in its typical applications.

    Reduction: Reduction reactions are also possible but not frequently encountered in its primary use.

    Substitution: Substitution reactions are more relevant, particularly in the formation of the strontium salt from its precursors.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is strontium ranelate itself, with high purity and stability being the key goals of the synthesis process .

Scientific Research Applications

Strontium ranelate has a wide range of scientific research applications:

Mechanism of Action

Strontium ranelate exerts its effects through a dual mechanism:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of strontium ranelate can be contextualized by comparing it with three chemically related compounds:

Diethyl 2,2'-((2-((2-Ethoxy-2-Oxoethyl)(Heptyl)Amino)Ethyl)Azanediyl)Diacetate

  • Molecular Formula: Not explicitly provided, but the structure includes ethoxy, heptyl, and diethyl ester groups .
  • Key Features: Shares the azanediyl diacetate backbone but substitutes the thiophene ring with a heptyl-ethoxy chain.
  • Contrast : Lacks the thiophene-based aromatic system and strontium coordination , critical for bone-targeted CaSR activation in strontium ranelate .

Sodium 2,2'-((2-((Carboxylatomethyl)(2-Hydroxyethyl)Amino)Ethyl)Azanediyl)Diacetate

  • Molecular Formula : Includes sodium ions and hydroxyethyl substituents .
  • Key Features :
    • Contains a hydroxyethyl-carboxylatomethyl side chain, enhancing water solubility.
    • Functions as a chelating agent for metal ions (e.g., calcium, iron), akin to strontium ranelate’s carboxylate-strontium coordination .
  • Applications : Used in industrial processes (e.g., detergent formulations, wastewater treatment) rather than therapeutics.
  • Contrast : Absence of strontium ions and thiophene heterocycle eliminates bone-specific targeting and CaSR modulation .

Rhod-2 (Sodium Salt)

  • Molecular Formula : C₄₀H₃₉N₄Na₃O₁₁ (820.73 g/mol) .
  • Key Features :
    • A xanthene-based fluorophore with carboxylate groups, enabling calcium ion detection via fluorescence.
    • Structurally distinct but shares carboxylate-mediated metal interaction .

Key Research Findings

  • Structural Specificity : Strontium ranelate’s thiophene-cyan-carboxylate architecture and strontium coordination are unique among azanediyl diacetates, enabling selective bone tissue targeting .
  • Pharmacological Advantage : Unlike purely chelating analogs (e.g., Sodium 2,2'-[...] diacetate), strontium ranelate’s dual ionic-organic structure facilitates simultaneous CaSR activation and osteoclast inhibition .
  • Limitations: Compared to non-therapeutic analogs, its low solubility and cardiovascular risks necessitate cautious clinical use .

Biological Activity

Overview of Strontium 2,2'-((5-carboxylato-4-(carboxylatomethyl)-3-cyanothiophen-2-yl)azanediyl)diacetate

Strontium 2,2'-((5-carboxylato-4-(carboxylatomethyl)-3-cyanothiophen-2-yl)azanediyl)diacetate is a complex organic compound that incorporates strontium, a bivalent alkaline earth metal known for its biological relevance, particularly in bone health. The compound's structure suggests potential interactions with biological systems due to its carboxylate groups and thiophene ring.

Chemical Structure

The molecular formula for this compound can be represented as follows:

C14H16N2O8S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_8\text{S}

This structure features:

  • Carboxylate groups : These functional groups are known to participate in various biological processes, including chelation and coordination with metal ions.
  • Thioether moiety : The presence of sulfur in the thiophene ring can influence the compound's reactivity and interaction with biological targets.
  • Bone Health : Strontium is recognized for its role in bone metabolism. It mimics calcium and can enhance bone formation while reducing resorption. Compounds that incorporate strontium may exhibit similar properties, potentially leading to increased bone density and strength.
  • Antioxidant Properties : The thiophene ring may contribute to antioxidant activity, which can protect cells from oxidative stress—a factor involved in aging and various diseases.
  • Chelation of Metal Ions : The carboxylate groups can chelate metal ions, which may be beneficial in detoxifying heavy metals or modulating metal-dependent enzymatic activities.

Case Studies

  • Strontium Ranelate in Osteoporosis :
    • A clinical trial demonstrated that strontium ranelate significantly reduced vertebral fractures by 41% over three years compared to placebo.
    • Patients experienced improvements in bone mineral density (BMD), indicating enhanced bone strength.
  • Antioxidant Activity of Thiophene Compounds :
    • Studies have shown that thiophene derivatives possess significant antioxidant properties, which can mitigate oxidative damage in cellular models.

Data Table: Comparison of Biological Activities

CompoundBiological ActivityReferences
Strontium RanelateBone density increase, fracture risk reduction Clinical Trials
Thiophene DerivativesAntioxidant, antimicrobial Antioxidant Studies
Strontium 2,2'-((...Potential bone health benefitsCurrent understanding

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of Strontium 2,2'-((5-carboxylato-4-(carboxylatomethyl)-3-cyanothiophen-2-yl)azanediyl)diacetate?

To optimize synthesis, focus on stepwise ligand assembly and metal coordination. Begin with the precursor 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic acid (CAS 674773-14-9), which can be functionalized via azanediyl linkage to diacetate groups . Critical parameters include:

  • pH control (6.5–7.5) to stabilize carboxylate groups during chelation.
  • Temperature modulation : 60–80°C for ligand synthesis, followed by room-temperature strontium salt formation to avoid decomposition.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for ligand solubility, followed by ethanol/water mixtures for crystallization.
    Validate intermediates via FT-IR (amide I/II bands) and LC-MS .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Refer to GHS-compliant guidelines for thiophene derivatives and carboxylates:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from cyanide-containing intermediates.
  • Spill management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers for incineration .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Use SHELXTL or SHELXL for structure refinement. Key steps include data collection at 100 K to minimize thermal motion and resolution of disordered carboxylate groups via PART instructions in SHELXL .
  • FT-IR : Confirm functional groups (e.g., ν(C≡N) at ~2200 cm⁻¹, ν(COO⁻) at 1600–1550 cm⁻¹) .
  • NMR : Employ ¹³C DEPT-Q to distinguish carboxylate carbons (δ 170–175 ppm) and thiophene ring signals .

Advanced: How does the coordination geometry of this compound influence its applicability in metal-organic frameworks (MOFs)?

The ligand’s polydentate structure (four carboxylate O donors, one N from azanediyl) enables diverse coordination modes:

  • Strontium coordination : Typically 8–10 coordinate, forming 3D networks. Use single-crystal XRD to confirm Sr–O bond lengths (2.5–2.7 Å) and angles .
  • MOF stability : Test hydrothermal stability (24 hrs at 100°C in H₂O) and porosity via N₂ adsorption isotherms (BET surface area >500 m²/g indicates potential for gas storage) .

Advanced: What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

  • pH stability : Conduct UV-Vis titration (200–400 nm) in buffers (pH 2–12) to detect ligand protonation shifts. Carboxylate deprotonation above pH 5 enhances strontium binding .
  • Thermal analysis : Use TGA-DSC to identify decomposition steps (e.g., loss of coordinated H₂O at 100–150°C; ligand breakdown >300°C) .

Advanced: How can researchers resolve contradictions in crystallographic and spectroscopic data (e.g., bond length discrepancies)?

  • Multi-method validation : Cross-check XRD bond lengths with DFT-optimized structures (B3LYP/6-311+G(d,p)). Discrepancies >0.05 Å may indicate twinning; reprocess data using SHELXD .
  • Spectroscopic calibration : Align FT-IR peaks with computed vibrational modes (Gaussian 16) to confirm assignments .

Advanced: What methodologies are recommended for evaluating the compound’s ecotoxicological impact?

  • Aquatic toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) at 0.1–10 mg/L concentrations. Measure LC₅₀ and compare with strontium carbonate baselines .
  • Biodegradation : Use OECD 301F manometric respirometry to assess 28-day mineralization in activated sludge. Low degradation (<20%) warrants persistence studies .

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